Flumequine-13C3

Description

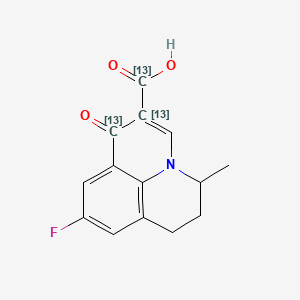

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-AIGZGMKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Flumequine-13C3 and its primary use in research

Flumequine-13C3 is the isotopically labeled form of Flumequine, a first-generation fluoroquinolone antibiotic.[1] Primarily utilized in veterinary medicine for treating enteric infections in livestock and aquaculture, the study of Flumequine's pharmacokinetics and residue levels in edible tissues is crucial for food safety and regulatory compliance.[1][2] Flumequine-13C3 serves as an indispensable tool in this research, acting as an internal standard for the accurate quantification of Flumequine in complex biological matrices.[2] Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it can be distinguished by mass spectrometry, making it the gold standard for quantitative analysis.[3]

This technical guide provides an in-depth overview of Flumequine-13C3, its primary applications in research, detailed experimental protocols, and relevant quantitative data.

Core Properties of Flumequine-13C3

Flumequine-13C3 is structurally identical to Flumequine, with the exception of three Carbon-13 isotopes incorporated into its quinolizine ring structure. This mass difference allows for its use as an internal standard in mass spectrometry-based assays.

| Property | Value |

| Chemical Name | 9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-1,2-13C2-2-carboxylic acid-13C |

| Synonyms | Flumequine-(1,2,carboxy-13C3) |

| CAS Number | 1185049-09-5[4] |

| Molecular Formula | C₁₁[¹³C]₃H₁₂FNO₃[2] |

| Molecular Weight | 264.23 g/mol [4] |

| Appearance | Solid[2] |

| Purity | ≥98%[2] |

Primary Research Applications

The primary application of Flumequine-13C3 is as an internal standard in analytical chemistry for the quantification of Flumequine. This is critical in several research areas:

-

Pharmacokinetic Studies: Accurate determination of Flumequine's absorption, distribution, metabolism, and excretion (ADME) in various animal species.

-

Residue Analysis: Monitoring of Flumequine residues in edible tissues of food-producing animals to ensure compliance with maximum residue limits (MRLs).

-

Environmental Monitoring: Detection and quantification of Flumequine in environmental samples, such as water and sediment, to assess its environmental fate and potential impact.

Quantitative Data: Flumequine Residue Studies

The following tables summarize quantitative data from various studies on Flumequine residues in the edible tissues of different animal species. These studies highlight the importance of accurate quantification, for which Flumequine-13C3 is an ideal internal standard.

Table 1: Flumequine Residues in Calves after Oral Administration [2]

| Time After Last Dose | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Fat (mg/kg) |

| 24 hours | 0.18 - 0.43 | 0.7 - 1.47 | 0.82 - 2.77 | 0.15 - 1.04 |

| 36 hours | 0.11 - 0.25 | 0.28 - 0.65 | 0.35 - 1.15 | 0.12 - 0.45 |

| 48 hours | 0.08 - 0.20 | 0.15 - 0.40 | 0.20 - 0.60 | 0.10 - 0.25 |

| 72 hours | 0.06 - 0.17 | 0.07 - 0.29 | 0.13 - 0.33 | 0.08 - 0.15 |

Table 2: Flumequine Residues in Broiler Chickens after Administration in Drinking Water [2]

| Time After Last Dose | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Skin/Fat (mg/kg) |

| 6 hours | 1.81 | 3.00 | 3.55 | 1.10 |

| 24 hours | 0.50 | 0.80 | 1.20 | 0.40 |

| 36 hours | 0.25 | 0.35 | 0.50 | 0.20 |

| 48 hours | 0.17 | 0.19 | 0.16 | 0.12 |

| 72 hours | < LOQ | < LOQ | < LOQ | < LOQ |

| 96 hours | Not Detected | Not Detected | Not Detected | Not Detected |

LOQ = Limit of Quantification

Table 3: Flumequine Residues in Pigs after Oral Administration [5][6]

| Tissue | Concentration Range (µg/g) |

| Colon Tissue (Day 3) | 0.156 - 0.230 |

| Colon Tissue (Day 6) | 0.107 - 0.187 |

| Intestinal Contents (Day 3) | 0.591 - 1.349 |

Table 4: Flumequine Residues in Sheep after Intramuscular Injection [2]

| Time After Last Dose | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Fat (mg/kg) |

| 18 hours | 0.30 | 0.65 | 1.50 | 0.40 |

| 30 hours | 0.15 | 0.30 | 0.70 | 0.20 |

| 48 hours | 0.08 | 0.15 | 0.35 | 0.10 |

| 60 hours | < LOQ | 0.08 | 0.20 | < LOQ |

| 78 hours | < LOQ | < LOQ | 0.10 | < LOQ |

Experimental Protocols

The following is a representative experimental protocol for the determination of Flumequine in animal tissues using Flumequine-13C3 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Tissue Extraction)

This protocol is a composite based on methodologies described for the extraction of fluoroquinolones from tissue matrices.[7][8]

-

Homogenization: Weigh 1 gram of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of Flumequine-13C3 solution (e.g., 100 ng/mL in methanol) to the sample.

-

Extraction Solvent Addition: Add 10 mL of ethyl acetate.

-

Vortexing and Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Re-extraction: Repeat the extraction process (steps 3-6) on the remaining tissue pellet and combine the supernatants.

-

Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are representative and may require optimization based on the specific instrumentation used.[9]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion > Product Ion):

-

Flumequine: m/z 262.1 > 244.1, 202.1 (example transitions, should be optimized).

-

Flumequine-13C3: m/z 265.1 > 247.1, 205.1 (example transitions, should be optimized).

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Visualizations

Flumequine Metabolism

Flumequine is metabolized in the body, primarily through hydroxylation and conjugation. The major metabolite is 7-hydroxyflumequine, which is then often conjugated with glucuronic acid for excretion.[4][10][11]

Experimental Workflow for Flumequine Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Flumequine residues in tissue samples using an internal standard.

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 2. Flumequine [fao.org]

- 3. Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flumequine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Distribution of Flumequine in Intestinal Contents and Colon Tissue in Pigs after Its Therapeutic Use in the Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of residues of flumequine and 7-hydroxyflumequine in edible sheep tissues by liquid chromatography with fluorimetric and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, metabolism and renal clearance of flumequine in veal calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.hpra.ie [assets.hpra.ie]

Physical and chemical properties of Flumequine-13C3 analytical standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of the Flumequine-13C3 analytical standard. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and analytical testing. This guide offers clearly presented data, detailed experimental protocols, and visual workflows to support its use as an internal standard for the quantification of flumequine.

Core Physical and Chemical Properties

Flumequine-13C3 is the isotopically labeled counterpart of Flumequine, a fluoroquinolone antibiotic.[1][2] This stable isotope-labeled standard is crucial for achieving high accuracy and precision in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1][3] Its physical and chemical properties are fundamental to its proper handling, storage, and application in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Flumequine-13C3 analytical standard.

| Identifier | Value | Source(s) |

| CAS Number | 1185049-09-5 | [1][3][4][5] |

| Molecular Formula | C₁₁¹³C₃H₁₂FNO₃ | [3][4][5] |

| Molecular Weight | 264.23 g/mol | [1][4][5] |

| Accurate Mass | 264.0902 | [5] |

| Property | Value | Source(s) |

| Appearance | Tan Solid | [4] |

| Melting Point | 253-255 °C | [4][6] |

| Purity | ≥98% | [3][7] |

| Isotopic Purity | ≥99% atom ¹³C | [4] |

| Condition | Specification | Source(s) |

| Storage (Powder) | -20°C for up to 3 years | [1][4][8] |

| Storage (In Solvent) | -80°C for up to 1 year | [1][8] |

| Shipping | Shipped with blue ice or at ambient temperature | [1][8] |

| Solvent | Solubility | Source(s) |

| Dichloromethane | Slightly Soluble | [4] |

| DMSO | Slightly Soluble | [4] |

| Acetonitrile:Methanol (1:1) | Soluble | [1][7] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical and chemical properties of analytical standards. The following protocols are based on established pharmacopeial methods and standard laboratory practices.

Determination of Melting Range

The melting range of Flumequine-13C3 was determined using the capillary method as outlined in the United States Pharmacopeia (USP) general chapter <741>.[1]

Apparatus:

-

Melting point apparatus with a temperature range exceeding 260°C.

-

Glass capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[9]

-

Thermometer calibrated against USP Melting Point Reference Standards.

Procedure:

-

Sample Preparation: A small amount of the dry, powdered Flumequine-13C3 standard is packed into a glass capillary tube to a height of 2.5-3.5 mm.[9][10] The tube is tapped gently to ensure tight packing.[10]

-

Initial Rapid Determination: A preliminary rapid heating is performed to establish an approximate melting point.[11][12]

-

Accurate Determination: The sample is heated at a controlled rate.[6] Initially, the temperature is raised rapidly to about 10°C below the expected melting point.[1] The heating rate is then reduced to 1-2°C per minute.[13]

-

Observation: The temperature at which the substance begins to melt (the point of collapse or first appearance of liquid) and the temperature at which it is completely melted are recorded as the melting range.[1][13]

Determination of Solubility

The solubility of Flumequine-13C3 was determined using the equilibrium shake-flask method.[7]

Apparatus:

-

Analytical balance.

-

Vials with screw caps.

-

Constant temperature shaker bath.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

Procedure:

-

Sample Preparation: An excess amount of Flumequine-13C3 is added to a known volume of the selected solvent (e.g., Dichloromethane, DMSO, Acetonitrile:Methanol 1:1) in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the supernatant.

-

Analysis: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved Flumequine-13C3 is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of Flumequine-13C3 is determined using high-resolution mass spectrometry (HRMS).[2][14]

Apparatus:

-

High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatograph.

-

Appropriate chromatographic column and mobile phases.

Procedure:

-

Sample Preparation: A solution of Flumequine-13C3 is prepared in a suitable solvent.[15]

-

Mass Spectrometry Analysis: The sample is introduced into the mass spectrometer. High-resolution mass spectra are acquired over the relevant m/z range.

-

Data Analysis: The relative intensities of the mass isotopologue peaks are measured.[15] The isotopic purity is calculated by determining the ratio of the peak area of the ¹³C₃-labeled molecule to the sum of the peak areas of all its isotopic variants, after correcting for the natural isotopic abundance of all elements in the molecule.[4][16]

Visualizations

Mechanism of Action: DNA Gyrase Inhibition

Flumequine, the unlabeled analogue of Flumequine-13C3, functions as a quinolone antibiotic by inhibiting bacterial DNA gyrase (a type II topoisomerase).[1][17] This enzyme is essential for relieving torsional strain during DNA replication and transcription. By inhibiting DNA gyrase, Flumequine prevents the resealing of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.

Caption: Mechanism of action of Flumequine.

Experimental Workflow: Quantitative Analysis using Flumequine-13C3 as an Internal Standard

Flumequine-13C3 is employed as an internal standard to improve the accuracy and precision of quantifying flumequine in various sample matrices. The following workflow illustrates its use in a typical LC-MS/MS analysis.

Caption: Use of Flumequine-13C3 in quantitative analysis.

References

- 1. uspbpep.com [uspbpep.com]

- 2. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. westlab.com [westlab.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. almacgroup.com [almacgroup.com]

- 16. researchgate.net [researchgate.net]

- 17. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

The Role of Flumequine-13C3 in Forensic and Toxicology Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine, a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for the treatment of bacterial infections.[1] However, concerns regarding its potential toxicity and the presence of its residues in food products have necessitated the development of sensitive and reliable analytical methods for its detection and quantification. This is of particular importance in forensic and toxicology studies, where accurate measurement of flumequine in various biological matrices is crucial for assessing exposure, determining toxic effects, and ensuring food safety. Flumequine-13C3, a stable isotope-labeled internal standard, plays a pivotal role in achieving the required accuracy and precision in these analytical methods. This technical guide provides a comprehensive overview of the application of Flumequine-13C3, detailing analytical methodologies, toxicological implications, and relevant cellular pathways.

Analytical Applications of Flumequine-13C3

Flumequine-13C3 serves as an ideal internal standard for the quantification of flumequine by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the labeled standard with the unlabeled analyte allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise results.

Experimental Protocol: Quantification of Flumequine in Biological Matrices using LC-MS/MS with Flumequine-13C3

This protocol represents a generalized workflow for the analysis of flumequine in biological samples. Specific parameters may require optimization based on the matrix and instrumentation.

1. Sample Preparation:

-

Tissue Homogenization: Weigh 1 gram of tissue sample and homogenize in an appropriate buffer (e.g., phosphate-buffered saline).

-

Spiking with Internal Standard: Add a known concentration of Flumequine-13C3 solution to the homogenate.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of ethyl acetate to the homogenate.

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Collect the organic supernatant.

-

Repeat the extraction process on the remaining aqueous layer.

-

Combine the organic extracts.

-

-

Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute flumequine, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both flumequine and Flumequine-13C3. While specific transitions should be optimized in-house, common precursor ions would be [M+H]+.

-

Data Presentation: Performance of Flumequine Analytical Methods

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of flumequine, often employing an internal standard like Flumequine-13C3 for enhanced accuracy.

| Parameter | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Flumequine | Water | LC-MS/MS | 2.5 µg/L | 8.0 µg/L | 69.9 - 84.6 | |

| Flumequine | Sediment | LC-MS/MS | 5.0 µg/kg | 15.0 µg/kg | 69.9 - 84.6 | |

| Flumequine | Rat Plasma | UFLC-ESI-MS/MS | - | 0.5 ng/mL | 94.24 - 106.76 | |

| Flumequine | Pig Plasma | LC-MS/MS | 0.25 µg/mL | 0.5 µg/mL | - | |

| Flumequine | Pig Colon Tissue | LC-MS/MS | 0.1 µg/mL | 0.5 µg/mL | - | |

| Flumequine | Pig Intestinal Contents | LC-MS/MS | 0.1 µg/mL | 0.5 µg/mL | - |

Toxicological Profile of Flumequine

The toxicological assessment of flumequine is critical due to its potential for adverse effects in non-target organisms, including humans. Its mechanism of action, while effective against bacteria, can also impact eukaryotic cells.

Mechanism of Action and Eukaryotic Toxicity

Flumequine functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1] However, it has been shown that flumequine can also affect mammalian cell replication and may inhibit eukaryotic topoisomerase II.[1] This interaction with a fundamental cellular process can lead to DNA damage and genotoxicity in eukaryotic cells.[1]

Adverse Effects

In humans, flumequine has been associated with a range of adverse reactions, including:

-

Central Nervous System (CNS) effects: Dizziness, headache.

-

Gastrointestinal disturbances: Nausea, vomiting, diarrhea.

-

Allergic reactions: Skin rashes.

-

Phototoxicity: Increased sensitivity to sunlight.

-

Musculoskeletal effects: Tendonitis and tendon rupture have been reported with other fluoroquinolones.

-

Hepatotoxicity and Renal Toxicity: Liver and kidney damage are potential serious side effects.

Genotoxicity and Carcinogenicity

Studies have indicated that flumequine has the potential to induce DNA strand breaks, suggesting a genotoxic mechanism. This has raised concerns about its potential as a carcinogen.

Signaling Pathways in Flumequine-Induced Toxicity

Recent research has begun to elucidate the specific cellular signaling pathways that are modulated by flumequine, leading to its toxic effects. One such pathway is the mitogen-activated protein kinase (MAPK) signaling cascade.

A study investigating the effects of flumequine on melanogenesis in B16F10 melanoma cells and zebrafish larvae revealed that flumequine treatment leads to the upregulation of p38 MAPK and c-Jun N-terminal kinase (JNK). This activation results in increased melanin production.

Below is a diagram illustrating the proposed signaling pathway for flumequine-induced melanogenesis.

Experimental Workflow for Toxicological Analysis

The following diagram outlines a typical experimental workflow for investigating the toxicological effects of flumequine, incorporating both in vitro and in vivo models.

Conclusion

Flumequine-13C3 is an indispensable tool in the field of forensic and toxicology, enabling the accurate and reliable quantification of flumequine in a variety of biological matrices. The use of stable isotope-labeled internal standards in LC-MS/MS analysis is the gold standard for robust analytical method development. Furthermore, a deeper understanding of the toxicological profile of flumequine, including its effects on eukaryotic cells and the elucidation of the signaling pathways involved in its toxicity, is crucial for assessing its risk to human and animal health. Continued research in these areas will provide a more complete picture of the safety profile of flumequine and inform regulatory decisions regarding its use.

References

Methodological & Application

Application Note: High-Throughput Analysis of Flumequine in Animal Plasma using LC-MS/MS with a Flumequine-¹³C₃ Internal Standard

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring food safety by adhering to maximum residue limits (MRLs).[1][2] This application note details a robust and sensitive LC-MS/MS method for the quantification of flumequine in animal plasma. The use of a stable isotope-labeled internal standard, Flumequine-¹³C₃, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]

Analytical Method

A selective and rapid LC-MS/MS method was developed for the determination of flumequine. The sample preparation involves a straightforward protein precipitation step, followed by dilution. Chromatographic separation is achieved on a C18 column, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Workflow

Caption: Overall experimental workflow from sample preparation to data analysis.

Protocols

Materials and Reagents

-

Flumequine analytical standard

-

Flumequine-¹³C₃ internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Control animal plasma

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flumequine and Flumequine-¹³C₃ in methanol.

-

Working Standard Solutions: Serially dilute the Flumequine primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Flumequine-¹³C₃ primary stock solution with acetonitrile.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Flumequine-¹³C₃ internal standard working solution to all tubes except the blank matrix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

-

Add 100 µL of water with 0.1% formic acid.

-

Mix well and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 3.0 | 90 |

| 4.0 | 90 |

| 4.1 | 10 |

| 6.0 | 10 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Flumequine | 262.1 | 244.1 | 20 |

| Flumequine (Quantifier) | 262.1 | 216.1 | 25 |

| Flumequine (Qualifier) | 262.1 | 158.1 | 35 |

| Flumequine-¹³C₃ | 265.1 | 247.1 | 20 |

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Flumequine | 0.5 - 500 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| Low QC | 1.5 | < 10 | < 10 | 90 - 110 |

| Mid QC | 50 | < 10 | < 10 | 90 - 110 |

| High QC | 400 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery

| QC Level | Spiked Concentration (ng/mL) | Mean Recovery (%) |

| Low QC | 1.5 | 95.2 |

| Mid QC | 50 | 98.7 |

| High QC | 400 | 96.5 |

Logical Relationship Diagram

Caption: Role of the internal standard in correcting for analytical variability.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of flumequine in animal plasma. The simple and rapid sample preparation, coupled with the use of a stable isotope-labeled internal standard, provides a reliable and high-throughput solution for researchers, scientists, and drug development professionals. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range, making it suitable for routine analysis in a variety of research and regulatory settings.

References

Application Notes and Protocols for Flumequine-13C3 in Veterinary Drug Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of flumequine in veterinary drug residues using Flumequine-13C3 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the determination of antibiotic residues in various animal-derived food matrices.[1][2]

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[3] The presence of flumequine residues in food products of animal origin is a public health concern due to the potential for allergic reactions and the development of antibiotic resistance.[4] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for flumequine in various food commodities.[5] Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations.

The use of a stable isotope-labeled internal standard, such as Flumequine-13C3, is the gold standard for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical results.[6]

Experimental Protocols

This section details the materials, reagents, and procedures for the analysis of flumequine residues in animal tissues (e.g., muscle, liver) and milk.

Materials and Reagents

-

Flumequine analytical standard

-

Flumequine-13C3 (Internal Standard - IS)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ethyl acetate, HPLC grade

-

n-Hexane, HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve flumequine and Flumequine-13C3 in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of flumequine by diluting the primary stock solution with methanol:water (1:1, v/v).

-

Internal Standard Working Solution (1 µg/mL): Dilute the Flumequine-13C3 primary stock solution with methanol to a concentration of 1 µg/mL.

Sample Preparation

The following protocols are generalized procedures and may require optimization for specific matrices.

-

Homogenization: Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the Flumequine-13C3 working solution (e.g., 100 µL of 1 µg/mL) to each sample, blank, and quality control sample.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Homogenize using a high-speed homogenizer for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction step with another 10 mL of acetonitrile.

-

Combine the supernatants.

-

-

Defatting (for high-fat matrices):

-

Add 10 mL of n-hexane to the combined supernatant.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Discard the upper hexane layer.

-

-

Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of 10% acetonitrile in water.

-

SPE Clean-up:

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analytes with 3 mL of methanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

-

Internal Standard Spiking: To 5 mL of milk in a centrifuge tube, add a known amount of the Flumequine-13C3 working solution.

-

Protein Precipitation and Extraction:

-

Add 10 mL of acetonitrile containing 1% formic acid.[7]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to approximately 1 mL and dilute with 9 mL of ultrapure water.

-

SPE Clean-up: Proceed with the SPE clean-up as described for tissue samples (steps 7 and 8).

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for flumequine analysis. Instrument parameters should be optimized for the specific system being used.

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor at least two transitions for both flumequine and Flumequine-13C3 for quantification and confirmation. The precursor ion for flumequine is [M+H]+ at m/z 262.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of flumequine using LC-MS/MS. These values are indicative and should be determined for each specific matrix and laboratory setup.

Table 1: LC-MS/MS Method Performance for Flumequine Analysis

| Parameter | Tissue (Muscle/Liver) | Milk | Reference |

| Limit of Detection (LOD) | 0.1 - 2 ng/g | 12.4 ng/mL | [1][8] |

| Limit of Quantification (LOQ) | 0.2 - 5 ng/g | - | [1] |

| Recovery | 60 - 93% | 96.1 - 104.0% | [1][8][9] |

| Precision (RSD%) | < 15% | < 5% | [10] |

Table 2: Example MRM Transitions for Flumequine and Flumequine-13C3

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Flumequine | 262.1 | 244.1 | 218.1 |

| Flumequine-13C3 | 265.1 | 247.1 | 221.1 |

Note: The exact m/z values for Flumequine-13C3 may vary slightly depending on the position of the 13C labels.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

Caption: Experimental workflow for veterinary drug residue analysis.

Caption: Principle of isotope dilution mass spectrometry.

References

- 1. Multiresidue analysis of fluoroquinolone antibiotics in chicken tissue using liquid chromatography-fluorescence-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of various veterinary drug residues in animal originated food products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. mdpi.com [mdpi.com]

- 5. fao.org [fao.org]

- 6. www-pub.iaea.org [www-pub.iaea.org]

- 7. jfda-online.com [jfda-online.com]

- 8. Direct determination of danofloxacin and flumequine in milk by use of fluorescence spectrometry in combination with partial least-squares calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of fluoroquinolones in chicken tissues by LC-coupled electrospray ionisation and atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solid-phase extraction (SPE) protocol for Flumequine from tissue samples

An Application Note on the Solid-Phase Extraction (SPE) Protocol for Flumequine from Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive solid-phase extraction (SPE) protocol for the determination of Flumequine in various tissue samples. The outlined methodology is crucial for residue analysis, pharmacokinetic studies, and ensuring food safety.

Flumequine is a first-generation fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections, particularly in aquaculture and livestock.[1][2] Monitoring its residue levels in edible tissues is essential to prevent the development of antibiotic resistance and ensure consumer safety.[1] Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like animal tissues prior to chromatographic analysis.[3]

Mechanism of Action of Flumequine

Flumequine exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase.[1][4] This enzyme is essential for relieving torsional strain during DNA replication by introducing negative supercoils into the DNA.[2][5] By binding to the DNA-gyrase complex, Flumequine stabilizes it, leading to breaks in the DNA strands and ultimately inhibiting DNA replication and bacterial cell division, resulting in cell death.[4][6][7]

Experimental Protocol: Solid-Phase Extraction of Flumequine from Tissue

This protocol is a generalized procedure synthesized from various validated methods for Flumequine and other fluoroquinolones in different tissue matrices.[8][9][10][11] Optimization may be required for specific tissue types and analytical instrumentation.

1. Sample Preparation and Homogenization

-

Accurately weigh 1-5 g of the tissue sample (e.g., muscle, liver, kidney).

-

Add an appropriate volume of extraction solvent. Acidified acetonitrile or methanol are commonly used.[9][10] For example, add 10 mL of acetonitrile containing 1% acetic acid.

-

Homogenize the sample using a high-speed blender or homogenizer until a uniform consistency is achieved.

-

Centrifuge the homogenate at 4000-5000 rpm for 10-15 minutes.

-

Collect the supernatant for the SPE cleanup.

2. Solid-Phase Extraction (SPE) Cleanup

-

SPE Cartridge Conditioning:

-

Select an appropriate SPE cartridge. C18, Oasis HLB (hydrophilic-lipophilic balanced), and polymeric reversed-phase cartridges are commonly used for fluoroquinolone extraction.[8][9][10]

-

Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.

-

-

Sample Loading:

-

Load the collected supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge to remove interfering substances. A common washing solution is 5-10 mL of a mixture of water and a small percentage of an organic solvent (e.g., 5-10% methanol in water).

-

-

Elution:

-

Elute the retained Flumequine from the cartridge using an appropriate elution solvent. Methanol, acetonitrile, or mixtures of these with acids or bases are frequently used. For example, use 5-10 mL of methanol.

-

Collect the eluate in a clean tube.

-

3. Final Sample Preparation

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase used for the chromatographic analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis by HPLC with fluorescence or mass spectrometric detection.[9][10][11]

Data Presentation: Performance of Flumequine SPE Protocols

The following table summarizes the quantitative data from various studies on the solid-phase extraction of Flumequine and other fluoroquinolones from tissue samples.

| Analyte(s) | Tissue Type | SPE Sorbent | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Flumequine, Oxolinic Acid | Artemia (live fish feed) | C18 | 98.4 | - | 300 | [12] |

| Flumequine, other quinolones | Trout, Prawns, Abalone | Polymeric reversed-phase & anion-exchange | Good | 1-3 | 5 | [10] |

| Flumequine | Channel Catfish Muscle | C18 | 87-94 | 3 | - | [9] |

| Flumequine | Fish | Coordination imprinted polymer | 95.2 | 0.32 (ng/g) | - | [11] |

| Other Fluoroquinolones | Muscle, Liver, Kidney, Eggs | Oasis HLB | 82.5-111.1 | - | - | [8] |

| Flumequine enantiomers | Sediment | Cleanert PEP | 69.9-84.6 | 5.0 | 15.0 | [13] |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary significantly based on the analytical instrument used. The data from sediment is included to provide additional context on SPE performance for Flumequine.

Conclusion

This application note provides a detailed solid-phase extraction protocol for the analysis of Flumequine in tissue samples, supported by performance data from the scientific literature. The described methodology, coupled with the understanding of Flumequine's mechanism of action, offers a solid foundation for researchers, scientists, and drug development professionals in the field of veterinary drug residue analysis. Adherence to and potential optimization of this protocol will enable accurate and reliable quantification of Flumequine, contributing to both human and animal health.

References

- 1. fao.org [fao.org]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. mdpi.com [mdpi.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Determination of fluoroquinolones in edible animal tissue samples by high performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Determination of quinolones and fluoroquinolones in fish tissue and seafood by high-performance liquid chromatography with electrospray ionisation tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel coordination imprinted polymer monolithic column applied to the solid-phase extraction of flumequine from fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic determination of oxolinic acid and flumequine in the live fish feed artemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Flumequine in Swine Kidney using Isotope Dilution LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of flumequine, a fluoroquinolone antibiotic, in swine kidney tissue. The method utilizes a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Flumequine-13C3, ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is suitable for researchers, scientists, and professionals in drug development and food safety monitoring, providing reliable quantification of flumequine residues in compliance with regulatory standards.

Introduction

Flumequine is a synthetic chemotherapeutic agent from the fluoroquinolone class, widely used in veterinary medicine to treat bacterial infections in swine.[1] The presence of drug residues in edible tissues, such as the kidney, is a significant concern for consumer safety, leading regulatory bodies to establish Maximum Residue Limits (MRLs).[2][3] Accurate and reliable analytical methods are crucial for monitoring these residues. This application note presents a validated LC-MS/MS method employing isotope dilution with Flumequine-13C3 for the precise quantification of flumequine in swine kidney tissue. The methodology described herein offers excellent sensitivity, specificity, and reproducibility.

Experimental Workflow

The overall experimental process, from sample receipt to final data analysis, is outlined below. The workflow is designed for efficiency and accuracy, incorporating a stable isotope-labeled internal standard at the initial stage to ensure reliable quantification.

Caption: Experimental workflow for flumequine quantification.

Experimental Protocols

Materials and Reagents

-

Flumequine analytical standard (Sigma-Aldrich or equivalent)

-

Flumequine-13C3 analytical standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (99% or higher)

-

Ammonium hydroxide

-

Oasis MAX Solid-Phase Extraction cartridges (Waters) or equivalent

Sample Preparation Protocol

-

Homogenization: Weigh 2.0 ± 0.05 g of thawed swine kidney tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of Flumequine-13C3 internal standard (IS) solution (e.g., 50 µL of 1 µg/mL) to each sample, calibrant, and quality control (QC) sample, except for the double blank.

-

Extraction: Add 10 mL of 1% formic acid in acetonitrile. Homogenize the tissue using a probe homogenizer for 1 minute.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an Oasis MAX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol.

-

Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 0.0 min: 5% B |

| 1.0 min: 5% B | |

| 8.0 min: 95% B | |

| 10.0 min: 95% B | |

| 10.1 min: 5% B |

| | 12.0 min: 5% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument Dependent |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The following transitions were monitored.

References

Troubleshooting & Optimization

Minimizing ion suppression of Flumequine with a stable isotope-labeled standard

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Flumequine, focusing on the mitigation of ion suppression through the use of a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect Flumequine analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Flumequine, in the mass spectrometer's ion source.[1][2] This leads to a decreased instrument response and can result in inaccurate and imprecise quantification, underestimation of the analyte concentration, and reduced sensitivity.[3][4]

Q2: How does a stable isotope-labeled (SIL) internal standard for Flumequine work to minimize ion suppression?

A2: A stable isotope-labeled internal standard, such as Flumequine-d5, is chemically identical to Flumequine but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium).[1] Since the SIL internal standard has the same physicochemical properties as Flumequine, it co-elutes and experiences the same degree of ion suppression.[5][6] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantification.[7]

Q3: What are the advantages of using a SIL internal standard over a structural analog internal standard for Flumequine?

A3: While structural analogs can be used, SIL internal standards are the preferred choice for quantitative bioanalysis.[1] This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[5] Deuterium-labeled compounds may sometimes exhibit slightly different retention times, but they are generally effective.[1] Using a SIL internal standard can help to correct for issues with method stability, recovery, and ion suppression that a structural analog might not fully address.[1]

Q4: Can I completely eliminate ion suppression by using a SIL internal standard?

A4: While a SIL internal standard is highly effective at compensating for ion suppression, it may not completely eliminate the underlying issue.[1] The goal is to ensure that both the analyte and the internal standard are affected by ion suppression to the same extent, allowing for accurate correction. Significant ion suppression can still impact the overall sensitivity of the assay.[7] Therefore, it is also important to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Flumequine Signal Intensity | Significant Ion Suppression: Co-eluting matrix components are suppressing the Flumequine signal. | • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] • Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column to separate Flumequine from the interfering compounds.[3] • Verify Internal Standard Performance: Ensure the stable isotope-labeled internal standard is being added at a consistent and appropriate concentration. |

| High Variability in Results (High %RSD) | Inconsistent Ion Suppression: The degree of ion suppression is varying between samples. | • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL internal standard for Flumequine is the most effective way to correct for sample-to-sample variations in ion suppression.[5][6] • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects. |

| Poor Peak Shape (Tailing or Fronting) | Column Overload or Contamination: Injecting too much sample or build-up of contaminants on the column. | • Dilute the Sample: If the concentration is high, dilute the sample in the mobile phase. • Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components. • Use a Guard Column: A guard column can help protect the analytical column from contamination. |

| Retention Time Shifts | Changes in Mobile Phase or Column Chemistry: Inconsistent mobile phase preparation or column degradation. | • Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. • Column Equilibration: Ensure the column is properly equilibrated before each injection. • Monitor Column Performance: Track column pressure and peak shape over time to identify degradation. |

| No Peak for Flumequine | Complete Ion Suppression or Instrument Failure: Severe matrix effects or an issue with the LC-MS/MS system. | • Post-Column Infusion Experiment: Perform a post-column infusion of a Flumequine standard while injecting a blank matrix sample to identify regions of severe ion suppression. • System Suitability Test: Run a system suitability test with a known standard to confirm the instrument is functioning correctly. • Check for Clogs: Ensure there are no clogs in the sample flow path. |

Quantitative Data Summary

The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of Flumequine quantification in the presence of matrix effects. The table below provides a representative summary of the impact of using a SIL internal standard on signal suppression.

| Analyte | Matrix | Internal Standard | Signal Suppression (%) | RSD (%) |

| Flumequine | Plasma | None | 45% | 18% |

| Flumequine | Plasma | Flumequine-d5 | Compensated | 4% |

| Flumequine | Tissue | None | 60% | 25% |

| Flumequine | Tissue | Flumequine-d5 | Compensated | 6% |

Note: The data presented are representative values based on typical findings in bioanalytical method validation and are intended for illustrative purposes.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological matrix sample (e.g., plasma), add 10 µL of the Flumequine-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

LC System: UHPLC system

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Flumequine: To be determined based on instrument tuning (e.g., Q1: 262.1 m/z, Q3: 244.1 m/z)

-

Flumequine-d5: To be determined based on instrument tuning (e.g., Q1: 267.1 m/z, Q3: 249.1 m/z)

-

-

Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of Flumequine and Flumequine-d5 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Flumequine stock solution to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of Flumequine-d5 at a fixed concentration.

-

Calibration Curve Standards: Spike the appropriate biological matrix with the Flumequine working standard solutions to create a calibration curve with at least 6-8 non-zero points.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Visualizations

Caption: Workflow for minimizing ion suppression of Flumequine.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]

- 4. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting poor peak shape in Flumequine-13C3 analysis

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of Flumequine-13C3, a crucial internal standard in quantitative studies of the fluoroquinolone antibiotic, Flumequine. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to address challenges related to poor peak shape in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) in Flumequine-13C3 analysis?

Poor peak shape in the LC-MS analysis of Flumequine-13C3 can stem from a variety of factors, broadly categorized as chemical interactions, column issues, and system or method parameters.

-

Peak Tailing: This is often observed for basic compounds like fluoroquinolones and can be caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material. Other causes include column contamination, column degradation, or a mismatch between the sample solvent and the mobile phase.

-

Peak Fronting: This is less common for basic compounds but can occur due to column overload (injecting too much sample), sample solvent being significantly stronger than the mobile phase, or column collapse.[1][2]

-

Split Peaks: This can be a result of a partially clogged inlet frit, a void in the column packing, co-elution with an interfering compound, or injecting the sample in a solvent that is too strong, causing it to split into two phases upon injection.[3]

Q2: My Flumequine-13C3 peak is tailing. How can I improve its symmetry?

Peak tailing is a frequent issue with fluoroquinolones. Here are several strategies to improve peak symmetry:

-

Mobile Phase pH Adjustment: Flumequine has an acidic pKa of approximately 6.5.[1] To minimize unwanted ionic interactions with the stationary phase, the mobile phase pH should be adjusted to at least 2 pH units below the pKa. An acidic mobile phase (pH 2.5-4.5) is commonly recommended to ensure Flumequine is in a single protonated state, which typically results in better peak shape.[4][5]

-

Use of Mobile Phase Additives: Adding a small concentration of an acidic modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase helps to control the pH and sharpen the peaks.[3][6][7] Ammonium acetate or ammonium formate can also be used as buffers to maintain a stable pH.[6][8]

-

Column Choice: Employing a high-purity, end-capped C18 column can reduce the number of available silanol groups for secondary interactions.

-

Lower Injection Volume/Concentration: Overloading the column can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q3: I am observing peak fronting for Flumequine-13C3. What should I do?

Peak fronting is often a sign of overloading or a problem with the sample solvent.

-

Reduce Sample Load: Decrease the injection volume or dilute your sample.

-

Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition.[9] Dissolving the sample in a solvent with a higher organic content than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.

-

Check for Column Collapse: Although less common with modern columns, operating at extreme pH or temperature can cause the column bed to collapse, leading to peak fronting.[1]

Q4: Why is my Flumequine-13C3 peak splitting?

Split peaks can be challenging to diagnose but often point to a physical problem in the chromatographic system or an injection issue.

-

Check for Blockages: A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column, resulting in a split peak.

-

Inspect for Voids: A void at the head of the column can cause similar issues. If a void is suspected, the column may need to be replaced.

-

Injection Solvent: As with peak fronting, using a sample solvent that is too strong can cause peak splitting. Try dissolving the sample in the initial mobile phase.

-

Co-elution: Ensure that the split peak is not due to the presence of an interfering compound that has a very similar retention time.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol describes a systematic approach to optimizing the mobile phase to reduce peak tailing for Flumequine-13C3.

-

Initial Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Initial Gradient Conditions:

-

Column: C18, 2.6 µm, 100 x 2.1 mm

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

pH Adjustment and Buffer Addition:

-

If peak tailing is still observed, prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5) using formic acid and ammonium formate as a buffer system.

-

Analyze the Flumequine-13C3 standard with each mobile phase composition and evaluate the peak asymmetry.

-

-

Organic Modifier Evaluation:

-

If necessary, substitute acetonitrile with methanol in Mobile Phase B and repeat the analysis. Methanol can sometimes offer different selectivity and improved peak shape.

-

Data Presentation

Table 1: Summary of LC-MS Conditions for Flumequine Analysis from Literature

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 Kinetex (100 x 2.1 mm, 2.6 µm) | CHIRALCEL OJ-RH (150 x 4.6 mm, 5 µm) | Atlantis dC18 |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 2.5) | 0.1% Formic Acid and 1 mM Ammonium Acetate in Water | Not specified |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Acetonitrile | Not specified |

| Elution Mode | Gradient | Isocratic | Gradient |

| Reference | [5] | [6] | [10] |

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Caption: A logical workflow for troubleshooting common peak shape issues in chromatography.

Signaling Pathway of Secondary Interactions Leading to Peak Tailing

Caption: Mechanism of peak tailing due to secondary interactions with residual silanol groups.

References

- 1. Flumequine | C14H12FNO3 | CID 3374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ionic liquids as mobile phase additives for the high-performance liquid chromatographic analysis of fluoroquinolone antibiotics in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. waters.com [waters.com]

Improving sensitivity and limit of detection for Flumequine with Flumequine-13C3

Welcome to the technical support center for the analysis of Flumequine using its stable isotope-labeled internal standard, Flumequine-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving analytical sensitivity and achieving lower limits of detection.

Frequently Asked Questions (FAQs)

Q1: What is Flumequine-13C3 and why is it used in Flumequine analysis?

Flumequine-13C3 is a stable isotope-labeled version of Flumequine, where three Carbon-12 atoms are replaced with Carbon-13 atoms. It is used as an internal standard in quantitative analysis, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1]. The key advantage of using an isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Flumequine). This allows it to mimic the behavior of Flumequine during sample preparation, chromatography, and ionization in the mass spectrometer, thus correcting for variations and improving the accuracy and precision of quantification.

Q2: How does using Flumequine-13C3 improve the sensitivity and limit of detection (LOD)?

Using Flumequine-13C3 as an internal standard primarily improves the accuracy and precision of measurements at low concentrations, which indirectly leads to a more reliable determination of the limit of detection (LOD) and limit of quantification (LOQ). By compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample—and for losses during sample processing, the signal-to-noise ratio for Flumequine at low levels is more consistent and reliable. While it may not directly lower the instrumental detection limit, it significantly improves the method's overall performance, allowing for confident quantification at lower concentrations.

Q3: What are the typical matrices in which Flumequine is analyzed using this method?

Flumequine is a veterinary antibiotic, and its residues are often monitored in various animal-derived food products and environmental samples. Common matrices include:

Q4: Can I use other internal standards for Flumequine analysis?

Yes, other compounds can be used as internal standards. For example, some methods have utilized other quinolones or structurally similar compounds[6][7]. However, a stable isotope-labeled internal standard like Flumequine-13C3 is considered the "gold standard" for mass spectrometry-based quantification because it provides the most accurate correction for matrix effects and procedural variations.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of Flumequine using Flumequine-13C3.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor Peak Shape for Flumequine and/or Flumequine-13C3 | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH. Quinolones are often analyzed in acidic conditions (e.g., using formic acid). 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase. |

| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects not being fully compensated. 3. Instability of the analyte or internal standard. | 1. Ensure precise and consistent pipetting and extraction procedures for all samples, calibrators, and quality controls. 2. Optimize the chromatographic separation to separate Flumequine and its internal standard from co-eluting matrix components. Dilute the sample extract if the matrix effect is severe. 3. Check the stability of stock and working solutions. Store them at appropriate temperatures and protect them from light. |

| Inaccurate Quantification (Poor Accuracy) | 1. Incorrect concentration of the internal standard spiking solution. 2. Isotopic contribution from Flumequine to the Flumequine-13C3 signal (cross-talk). 3. Presence of unlabeled Flumequine in the Flumequine-13C3 standard. | 1. Verify the concentration of the Flumequine-13C3 working solution. 2. Check the mass spectra of high-concentration Flumequine standards to see if there is any significant signal at the m/z of Flumequine-13C3. If so, a correction algorithm may be needed, or the concentration of the internal standard may need to be adjusted. 3. Analyze the Flumequine-13C3 standard alone to check for the presence of the unlabeled analyte. If present, account for this in the calculations or obtain a purer standard. |

| Low Signal Intensity for Flumequine and/or Flumequine-13C3 | 1. Suboptimal mass spectrometer settings. 2. Ion suppression due to matrix effects. 3. Inefficient extraction from the sample matrix. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for both Flumequine and Flumequine-13C3. 2. Improve sample cleanup to remove interfering matrix components. Consider using a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction step. 3. Optimize the extraction solvent and procedure to ensure efficient recovery of Flumequine from the matrix. |

Data Presentation

The use of Flumequine-13C3 as an internal standard in LC-MS/MS methods allows for the achievement of low limits of detection (LOD) and quantification (LOQ) in various complex matrices. The following table summarizes typical performance data from validated methods.

| Matrix | Method | Internal Standard | LOD | LOQ | Reference |

| Fish Fillet | LC-ESI-MS/MS QToF | Not specified | - | Below MRLs | [2] |

| Marine & Livestock Products | LC/ESI/MS/MS | Not specified | CCα: 0.18-0.68 ng/g | CCβ: 0.24-0.96 ng/g | [9] |

| Fish and Shrimp | LC-MS/MS | Not specified | - | 0.03-1.96 µg/kg | [3] |

| Rat Plasma | UFLC-ESI-MS/MS | Propranolol | - | 0.5 ng/mL | [6] |

| Feedingstuffs | LC-MS/MS | Not specified | 30 µg/kg | 75 µg/kg | [8] |

| Swine Kidney | LC-ESI-MS-MS | Quinine | Much lower than MRL/4 | - | [7] |

MRL: Maximum Residue Limit; CCα: Decision Limit; CCβ: Detection Capability

Experimental Protocols

Below is a representative experimental protocol for the analysis of Flumequine in animal tissue using Flumequine-13C3 and LC-MS/MS. This protocol is a synthesis of common practices and should be optimized and validated for specific laboratory conditions and matrices.

1. Materials and Reagents

-

Flumequine analytical standard

-

Flumequine-13C3 internal standard

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., triple quadrupole)

2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flumequine and Flumequine-13C3 in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the Flumequine intermediate solution with the initial mobile phase.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the Flumequine-13C3 intermediate solution with the extraction solvent.

3. Sample Preparation (Animal Tissue)

-

Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

-

Add a known amount (e.g., 100 µL) of the Flumequine-13C3 internal standard spiking solution.

-

Add 10 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).

-

Homogenize for 1 minute using a high-speed homogenizer.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of loading buffer (e.g., water with 5% methanol).

-

Proceed with Solid-Phase Extraction (SPE) cleanup.

4. Solid-Phase Extraction (SPE) Cleanup

-